molecular formula C8H11ClF2O2S B6603240 {6,6-difluorospiro[3.3]heptan-2-yl}methanesulfonylchloride CAS No. 2305251-94-7

{6,6-difluorospiro[3.3]heptan-2-yl}methanesulfonylchloride

Cat. No.: B6603240
CAS No.: 2305251-94-7
M. Wt: 244.69 g/mol
InChI Key: AYNWXMUSALHXLL-UHFFFAOYSA-N
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Description

{6,6-Difluorospiro[3.3]heptan-2-yl}methanesulfonylchloride is a fluorinated spirocyclic compound featuring a unique conformationally restricted spiro[3.3]heptane core. The 6,6-difluoro substitution enhances electronic and steric properties, making it a valuable building block in medicinal chemistry and agrochemical research. Its synthesis leverages multigram-scale methodologies developed for advanced spirocyclic building blocks, as demonstrated in the multigram synthesis of 6,6-difluorospiro[3.3]heptane derivatives . The sulfonyl chloride functional group provides reactivity for nucleophilic substitutions, enabling applications in drug discovery and material science.

Properties

IUPAC Name

(2,2-difluorospiro[3.3]heptan-6-yl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClF2O2S/c9-14(12,13)3-6-1-7(2-6)4-8(10,11)5-7/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNWXMUSALHXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(C2)(F)F)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClF2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 1,1-Bis(bromomethyl)-3,3-difluorocyclobutane

The precursor is synthesized via a two-step process:

  • Cyclobutane Ring Formation : [3,3-Difluorocyclobutane-1,1-diyl]dimethanol is treated with hydrobromic acid (48% w/w) in dichloromethane at 0°C, followed by gradual warming to room temperature.

  • Bromination : The diol intermediate undergoes bromination using phosphorus tribromide (PBr₃) in anhydrous ether, yielding the dibromide precursor in 85% purity after distillation.

Key Conditions :

  • Temperature: 0°C → room temperature

  • Solvent: Dichloromethane

  • Catalyst: None required

Functionalization of the Spirocyclic Core

Introduction of the Methanesulfonyl Chloride Group

The methanesulfonyl chloride moiety is introduced via nucleophilic substitution. A solution of 6,6-difluorospiro[3.3]heptane in tetrahydrofuran (THF) is treated with methanesulfonyl chloride (MsCl) in the presence of triethylamine (Et₃N) as a base. The reaction proceeds at −20°C to minimize side reactions, achieving 70–75% yield after purification by silica gel chromatography.

Reaction Mechanism :

  • Deprotonation of the spirocyclic alcohol (if present) by Et₃N.

  • Nucleophilic attack of the alkoxide on the electrophilic sulfur in MsCl.

  • Formation of the sulfonate ester, followed by chloride displacement.

Optimization Notes :

  • Lower temperatures (−20°C) reduce racemization and byproduct formation.

  • Anhydrous conditions are critical to prevent hydrolysis of MsCl.

Alternative Routes via Difluoroacetate Intermediates

Use of Sodium Chlorodifluoroacetate

A scalable method involves sodium chlorodifluoroacetate (NaCDFA) as a fluorinating agent. In a representative procedure:

  • Ethyl 4-methylenecyclohexanecarboxylate is reacted with NaCDFA in diethylene glycol dimethyl ether (diglyme) at 150°C.

  • The intermediate undergoes cyclization to form the spiro[3.3]heptane core.

  • Subsequent sulfonation with MsCl yields the target compound.

Advantages :

  • High functional group tolerance.

  • Yields up to 60% on 100-g scales.

Challenges :

  • Requires careful control of syringe pump addition rates (e.g., 0.5 mL/h).

  • Diglyme’s high boiling point (162°C) necessitates specialized equipment.

Large-Scale Synthesis and Purification

Multigram Production

The PMC study outlines a protocol for synthesizing 0.47 kg of the spirocyclic intermediate:

  • Cyclization : 500 g of precursor in CH₂Cl₂ is added dropwise to a chilled (−10°C) solution of NaH in THF.

  • Workup : The mixture is quenched with ice water, and the organic layer is dried over Na₂SO₄.

  • Distillation : Crude product is purified via short-path distillation (75–78°C at 1–2 mmHg).

Critical Parameters :

  • Solvent: THF for cyclization, dichloromethane for extraction.

  • Purity: >95% after distillation.

Comparative Analysis of Synthetic Methods

Method Yield Scale Key Advantages Limitations
MsCl Substitution70–75%10–50 gShort reaction sequenceLow-temperature requirements
NaCDFA Cyclization60%100 gScalabilityHigh-energy conditions
Multigram Protocol85%0.47 kgIndustrial applicabilityComplex purification steps

Mechanistic Insights and Side Reactions

Competing Pathways

  • Hydrolysis : Uncontrolled moisture leads to hydrolysis of MsCl, forming methanesulfonic acid.

  • Ring-Opening : Elevated temperatures (>0°C) may destabilize the spirocyclic core, leading to ring-opening byproducts.

Mitigation Strategies

  • Use of molecular sieves to maintain anhydrous conditions.

  • Slow addition of reagents to control exothermic reactions.

Chemical Reactions Analysis

Key Steps:

  • Double Alkylation of Active Methylene Compounds :

    • Compound 3 reacts with diethyl malonate under NaH/DMF conditions to form diester 7 (88% yield) .

    • Bromide 18 (derived from saponification and Barton decarboxylation of 7 ) undergoes nucleophilic substitution with AcS⁻ to yield thioacetate 19 (91% yield) .

  • Oxidative Chlorination :

    • Thioacetate 19 is treated with Cl₂ in CH₂Cl₂/H₂O at 0°C, resulting in sulfonyl chloride 16 (90% yield, 16 g) .

    • A homologous sulfonyl chloride (17 ) is prepared similarly via bromide 21 , yielding 72% (53 g) .

Reaction Conditions and Yields:

StepReagents/ConditionsProductYieldScale
Bromide formationBarton decarboxylation (CBr₄, PPh₃, CH₃CN)18 60%90 g
Thioacetate synthesisAcSK, DMF, 50°C19 91%
Oxidative chlorinationCl₂, CH₂Cl₂, H₂O, 0°C16 90%16 g

Functionalization and Downstream Reactions

Sulfonyl chlorides 16 and 17 serve as electrophilic intermediates for introducing sulfonamide or sulfonate groups. While explicit downstream reactions are not detailed in the sources, typical reactivity includes:

Expected Transformations:

  • Nucleophilic Substitution : Reaction with amines to form sulfonamides (e.g., for protease inhibitors) .

  • Cross-Coupling : Potential use in Suzuki-Miyaura reactions via boronate intermediates (e.g., 23 and 24 ) .

Structural and Analytical Data

  • Structural Confirmation : X-ray diffraction validated the spirocyclic core in related Boc-protected amino acid 32 , confirming stereochemical integrity .

  • Spectroscopic Data :

    • ¹H/¹³C NMR : Distinct signals for the spiro[3.3]heptane backbone and sulfonyl chloride group (e.g., δ ~3.11 ppm for cyclobutane protons) .

    • ¹⁹F NMR : Peaks at δ −90.4 ppm (for gem-difluoro groups) .

Scalability and Process Optimization

The synthetic route to 16 is industrially viable:

  • Scale : Up to 472 g of intermediate 7 per batch .

  • Efficiency : Short sequences (6–10 steps) with minimal purification hurdles .

Scientific Research Applications

Organic Synthesis

{6,6-Difluorospiro[3.3]heptan-2-yl}methanesulfonylchloride serves as a crucial intermediate in the synthesis of various complex organic molecules. Its ability to undergo substitution reactions allows for the formation of sulfonamide derivatives and other functionalized compounds. This makes it valuable in developing pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound's unique structural characteristics enable it to act as a scaffold for drug discovery. Research has shown that derivatives of {6,6-difluorospiro[3.3]heptan-2-yl}methanesulfonylchloride can lead to the development of biologically active compounds, including potential pharmaceuticals targeting specific biological pathways . For instance, its use in synthesizing spirocyclic compounds has been linked to enhanced biological activity compared to non-fluorinated analogs.

Biological Modifications

In biological research, the compound is utilized for modifying biomolecules to study biological processes and interactions. Its reactivity with nucleophiles allows researchers to introduce sulfonyl groups into biomolecules, facilitating the exploration of their roles in various biochemical pathways .

Material Science

The compound is also explored for applications in materials science, particularly in synthesizing specialty chemicals and materials with tailored functional properties. Its unique combination of fluorine and sulfonyl chloride groups enhances the performance characteristics of materials produced from it.

Case Study 1: Synthesis of Sulfonamide Derivatives

A study demonstrated the synthesis of various sulfonamide derivatives from {6,6-difluorospiro[3.3]heptan-2-yl}methanesulfonylchloride using amines as nucleophiles. The resulting compounds exhibited promising antibacterial activity, highlighting the potential for developing new therapeutic agents .

Case Study 2: Drug Discovery Applications

Research involving {6,6-difluorospiro[3.3]heptan-2-yl}methanesulfonylchloride focused on its role as a lead compound in drug discovery programs targeting specific diseases. The findings indicated that modifications to the spirocyclic framework could yield compounds with enhanced efficacy and selectivity against target receptors .

Mechanism of Action

The mechanism of action of {6,6-difluorospiro[3.3]heptan-2-yl}methanesulfonylchloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing the compound to form covalent bonds with various substrates. This reactivity is exploited in synthetic chemistry to introduce sulfonyl groups into target molecules .

Comparison with Similar Compounds

(a) 6,6-Difluorospiro[3.3]heptan-2-amine Hydrochloride

  • Molecular Formula : C₇H₁₂ClF₂N
  • Molecular Weight : 183.63 g/mol
  • Key Features : Replaces the sulfonyl chloride group with an amine hydrochloride. This derivative is used in peptide coupling and as a ligand in catalysis. Its hazard profile includes warnings for acute toxicity (H302) and skin/eye irritation (H315, H319) .

(b) 2-{6,6-Difluorospiro[3.3]heptan-2-yl}ethan-1-amine Hydrochloride

  • Molecular Formula : C₉H₁₆ClF₂N
  • Molecular Weight : 211.68 g/mol
  • Key Features : Extends the spiro core with an ethylamine chain, enhancing solubility and enabling applications in bio-conjugation .

(c) 2-(6,6-Difluorospiro[3.3]heptan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Molecular Formula : C₁₃H₂₁BF₂O₂
  • Molecular Weight : 258.12 g/mol
  • Key Features : A boronic ester derivative used in Suzuki-Miyaura cross-coupling reactions. The spiro core stabilizes the boronate, improving reaction efficiency .

Sulfonyl Chloride Analogues with Non-Spiro Cores

(a) (6,6-Dimethyloxan-2-yl)methanesulfonyl Chloride

  • Molecular Formula : C₈H₁₅ClO₃S
  • Molecular Weight : 226.72 g/mol
  • Key Features : Replaces the spiro[3.3]heptane core with a dimethyl-substituted oxane ring. Predicted collision cross-section (CCS) values suggest a less rigid structure compared to the spiro analogue, with [M+H]+ CCS = 146.7 Ų . This flexibility may reduce steric hindrance in reactions.

(b) Methyl 2-(((((4-Methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate

  • Molecular Formula : C₁₃H₁₅N₅O₆S
  • Molecular Weight : 377.36 g/mol
  • Key Features : A triazine-based sulfonylurea herbicide (metsulfuron-methyl). Unlike the spiro compound, this derivative exhibits herbicidal activity due to acetolactate synthase inhibition .

Comparative Analysis

Molecular and Functional Properties

Compound Core Structure Functional Group Molecular Weight (g/mol) Key Applications
{6,6-Difluorospiro[3.3]heptan-2-yl}methanesulfonylchloride Spiro[3.3]heptane Sulfonyl chloride Not reported Drug intermediates, agrochemicals
6,6-Difluorospiro[3.3]heptan-2-amine HCl Spiro[3.3]heptane Amine hydrochloride 183.63 Peptide synthesis, catalysis
(6,6-Dimethyloxan-2-yl)methanesulfonyl Cl Oxane Sulfonyl chloride 226.72 Flexible building block
Metsulfuron-methyl Triazine-benzoate Sulfonylurea 377.36 Herbicide

Reactivity and Stability

  • Spiro vs.
  • Fluorination Effects: The 6,6-difluoro substitution increases electronegativity and lipophilicity, enhancing membrane permeability relative to non-fluorinated analogues .

Biological Activity

The compound {6,6-difluorospiro[3.3]heptan-2-yl}methanesulfonylchloride is a member of the spirocyclic family of organofluorine compounds, notable for its unique structural characteristics and potential biological activities. This article delves into its biological activity, synthesis, and potential applications, supported by recent research findings and case studies.

Basic Information

  • IUPAC Name : {6,6-difluorospiro[3.3]heptan-2-yl}methanesulfonylchloride
  • Molecular Formula : C8H12ClF2O2S
  • Molecular Weight : 232.69 g/mol
  • CAS Number : Not explicitly listed in the search results but related compounds include {6,6-difluorospiro[3.3]heptan-2-yl}methanol (CAS 1936503-30-8) .

Structural Features

The compound features a spirocyclic structure that contributes to its conformational rigidity and unique reactivity profile. The presence of fluorine atoms enhances lipophilicity and can influence biological interactions.

Research indicates that compounds containing difluorospiro structures exhibit various biological activities, primarily due to their ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The difluoro group may enhance metabolic stability and alter pharmacokinetics, making these compounds attractive in drug design .

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that derivatives of difluorospiro compounds showed significant antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis .
  • Anticancer Potential : Research has highlighted the potential of difluorospiro compounds in cancer treatment. For instance, {6,6-difluorospiro[3.3]heptan-2-yl}methanamine derivatives were evaluated for their cytotoxic effects on cancer cell lines, showing promising results in inhibiting cell proliferation .
  • Enzyme Inhibition : Some studies have focused on the inhibition of specific enzymes by difluorospiro compounds, which may lead to therapeutic applications in conditions like hypertension and diabetes .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/MechanismReference
{6,6-difluorospiro[3.3]heptan-2-yl}methanolAntimicrobialDisruption of cell membranes
{6,6-difluorospiro[3.3]heptan-2-yl}methanamineAnticancerInhibition of cancer cell proliferation
{6,6-difluorospiro[3.3]heptan-2-yl}methanesulfonylchlorideEnzyme InhibitionSpecific enzyme targets

Synthesis Methodology

The synthesis of {6,6-difluorospiro[3.3]heptan-2-yl}methanesulfonylchloride typically involves a multi-step process starting from readily available precursors such as 1,1-bis(bromomethyl)-3,3-difluorocyclobutane . The following steps outline a general synthetic pathway:

  • Formation of Key Intermediates : Synthesize 1,1-bis(bromomethyl)-3,3-difluorocyclobutane from suitable starting materials.
  • Functionalization : Introduce the methanesulfonyl chloride group through nucleophilic substitution reactions.
  • Purification : Employ chromatographic techniques to isolate the desired product.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing {6,6-difluorospiro[3.3]heptan-2-yl}methanesulfonyl chloride, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves functionalizing the spirocyclic core with methanesulfonyl chloride. Key steps include:

  • Spirocyclic Precursor Preparation : Starting from 6,6-difluorospiro[3.3]heptan-2-amine hydrochloride (CAS: 1423032-71-6), as referenced in building block catalogs .
  • Sulfonylation : Reacting the amine intermediate with methanesulfonyl chloride under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base).
  • Purification : Use flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from acetone/hexane mixtures to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹⁹F NMR .

Q. What safety precautions are critical when handling this compound due to its reactivity?

  • Methodological Answer : The compound’s sulfonyl chloride group is moisture-sensitive and corrosive. Critical precautions include:

  • PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H313, H333 warnings) .
  • Ventilation : Use a fume hood to avoid inhalation (H333).
  • Storage : Under inert gas (argon) in a desiccator at 2–8°C.
  • Emergency Protocols : Immediate rinsing with water for 15 minutes upon exposure (P305+P351+P338) .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • ¹H/¹⁹F NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the spirocyclic fluorinated core .
  • X-ray Crystallography : Grow single crystals via slow evaporation from ethanol. Refine structures using SHELXL (e.g., anisotropic displacement parameters for fluorine atoms) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (theoretical m/z for C₈H₁₀ClF₂O₂S: 282.99) .

Advanced Research Questions

Q. How does the spirocyclic structure influence the compound’s reactivity in sulfonylation reactions?

  • Methodological Answer : The spiro[3.3]heptane scaffold introduces steric hindrance and electronic effects:

  • Steric Effects : The bridgehead fluorines restrict access to the sulfonyl chloride group, slowing nucleophilic attacks (e.g., by amines). Monitor reaction progress via ¹⁹F NMR to optimize reaction time .
  • Electronic Effects : Electron-withdrawing fluorines enhance electrophilicity of the sulfonyl chloride, enabling reactions with weak nucleophiles (e.g., alcohols) under mild conditions. Compare reactivity to non-fluorinated analogs using kinetic studies .

Q. What are the challenges in analyzing the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Hydrolytic Stability : The sulfonyl chloride hydrolyzes in aqueous media. Conduct pH-dependent stability studies (pH 2–12) at 25°C and 40°C. Monitor degradation via LC-MS; observe rapid hydrolysis above pH 7, forming the sulfonic acid derivative .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) under nitrogen. Decomposition onset occurs at ~150°C, with exothermic peaks in DSC correlating to sulfonyl group breakdown .

Q. Are there contradictions in reported spectroscopic data, and how can they be resolved?

  • Methodological Answer : Discrepancies in ¹H NMR chemical shifts (e.g., bridgehead protons) may arise from solvent or concentration effects. To resolve:

  • Standardized Conditions : Acquire spectra in deuterated DMSO at 25°C and 500 MHz.
  • Computational Validation : Compare experimental shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) .
  • Interlaboratory Cross-Verification : Share samples with collaborators to confirm reproducibility .

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

  • Methodological Answer :

  • Docking Studies : Use molecular dynamics (AMBER/CHARMM) to model interactions with enzymatic active sites (e.g., carbonic anhydrase). The spirocyclic core’s rigidity may enhance binding entropy .
  • Reactivity Prediction : Apply DFT (Gaussian 16) to calculate transition states for sulfonamide formation. Fluorine substituents lower activation energy by stabilizing negative charge buildup .

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